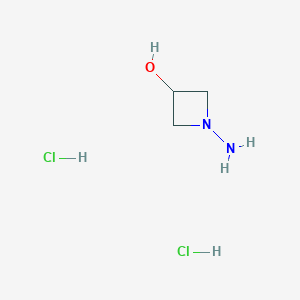

1-Aminoazetidin-3-ol dihydrochloride

Description

Contextual Significance of Azetidine (B1206935) Scaffolds in Modern Organic and Materials Chemistry

Azetidines, four-membered saturated nitrogen-containing heterocycles, are of considerable interest in organic synthesis and medicinal chemistry. nih.govrsc.org Their significance stems from a unique combination of ring strain, estimated at approximately 25.4 kcal/mol, and greater stability compared to their three-membered counterparts, aziridines. nih.gov This inherent ring strain makes them valuable synthons for accessing a variety of more complex nitrogenous compounds through ring-opening or ring-expansion reactions. medwinpublishers.com

In medicinal chemistry, the rigid, three-dimensional structure of the azetidine ring is a desirable feature. nih.govenamine.net It serves as a bioisostere for other cyclic and acyclic moieties, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. researchgate.net The incorporation of azetidine scaffolds can lead to improved potency and pharmacokinetic profiles of drug candidates. nih.gov Consequently, azetidine-containing compounds have found applications in a wide range of therapeutic areas, including as anticancer, antibacterial, and antiviral agents. nih.gov Notable examples of pharmaceuticals containing the azetidine motif include the antihypertensive drug Azelnidipine and the kinase inhibitor Cobimetinib. rsc.org

Beyond pharmaceuticals, azetidine chemistry is also making inroads into materials science. The unique structural and electronic properties of these heterocycles are being explored for applications in polymerization and the development of novel energetic materials. rsc.orgresearchgate.net The strain within the four-membered ring can be harnessed to influence the properties of polymers and create materials with tailored characteristics. rsc.org

Overview of 1-Aminoazetidin-3-ol (B2421849) Dihydrochloride (B599025) as a Key Synthetic Intermediate

1-Aminoazetidin-3-ol dihydrochloride is a functionalized azetidine that serves as a valuable building block in organic synthesis. Its structure features a hydroxyl group at the 3-position and an amino group at the 1-position, offering multiple points for chemical modification. The dihydrochloride salt form enhances its stability and handling properties.

While specific research focused exclusively on this compound is not extensively documented in publicly available literature, the importance of 3-hydroxyazetidine and 3-aminoazetidine derivatives as key intermediates is well-established. researchgate.netgoogle.com These functionalized azetidines are precursors to a wide array of more complex molecules with significant biological activity. google.com The presence of both a nucleophilic amino group and a hydroxyl group that can be transformed into a leaving group or other functionalities makes compounds like this compound versatile starting materials for the synthesis of diverse chemical libraries for drug discovery. nih.gov

The general synthetic utility of such compounds is highlighted in numerous patents and research articles that describe the synthesis of complex pharmaceutical agents. google.com

Historical Development of Azetidine Chemistry Relevant to this compound

The history of azetidine chemistry dates back to the late 19th and early 20th centuries, though for many years, these compounds were considered chemical curiosities due to the challenges associated with their synthesis. magtech.com.cnjmchemsci.com The inherent ring strain made the construction of the four-membered ring a non-trivial synthetic endeavor. medwinpublishers.com

Early synthetic methods often involved intramolecular cyclization of 1,3-aminoalcohols or 1,3-haloamines. researchgate.net These classical approaches laid the groundwork for the development of more sophisticated and efficient synthetic strategies. A significant milestone in popularizing azetidine chemistry was the discovery and development of β-lactam antibiotics, such as penicillin, which contain a related 2-azetidinone ring system. bham.ac.uk

In recent decades, remarkable progress has been made in the synthesis of functionalized azetidines. rsc.org Modern synthetic methods include cycloaddition reactions, ring contractions of larger heterocycles, and transition-metal-catalyzed C-H amination reactions. rsc.org These advancements have made a wider variety of substituted azetidines, including those with the 1-amino-3-hydroxy substitution pattern, more accessible to chemists. The development of robust synthetic routes to key intermediates like 1-benzhydrylazetidin-3-ol, which can be a precursor to azetidin-3-ol (B1332694) hydrochloride, has been crucial for the broader application of these building blocks. researchgate.net

Current Research Trajectories and Unexplored Potential within Azetidine Chemistry

Current research in azetidine chemistry is vibrant and multifaceted, with several key trajectories. A major focus remains on the development of novel synthetic methodologies that are more efficient, stereoselective, and tolerant of a wide range of functional groups. rsc.orgmedwinpublishers.com This includes the use of photoredox catalysis and other modern synthetic techniques to construct and functionalize the azetidine ring. rsc.org

In the realm of medicinal chemistry, there is a growing interest in using azetidines as scaffolds for the development of new therapeutic agents. nih.govenamine.net Researchers are exploring the use of functionalized azetidines to create libraries of diverse molecules for high-throughput screening. nih.gov The unique conformational constraints imposed by the azetidine ring continue to be exploited to design molecules with high affinity and selectivity for their biological targets. enamine.net

The potential of azetidines in materials science is an area that is still in its early stages of exploration but holds significant promise. rsc.org The development of new polymers and energetic materials based on azetidine building blocks is an active area of research. rsc.org Furthermore, the use of chiral azetidines as ligands in asymmetric catalysis is another promising avenue that is being actively investigated. bham.ac.uk

The full potential of specific, highly functionalized azetidines like this compound remains largely untapped. As synthetic methods become more advanced, it is expected that such building blocks will play an increasingly important role in the discovery of new drugs and materials with novel properties.

Data Tables

Table 1: Properties of Azetidine and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Ring Strain (kcal/mol) |

|---|---|---|---|

| Azetidine | C₃H₇N | 57.09 | ~25.4 |

| Aziridine (B145994) | C₂H₅N | 43.07 | ~27.7 |

| Pyrrolidine (B122466) | C₄H₉N | 71.12 | ~5.4 |

Data compiled from various sources. nih.gov

Table 2: Key Synthetic Approaches to the Azetidine Ring

| Method | Description | Key Features |

|---|---|---|

| Intramolecular Cyclization | Ring closure of acyclic precursors like 1,3-aminoalcohols or 1,3-haloamines. | Classical and widely used method. |

| [2+2] Cycloaddition | Reaction between an imine and an alkene to form the azetidine ring. | Atom-economical and can be highly stereoselective. |

| Ring Contraction | Conversion of five-membered heterocycles (e.g., pyrrolidines) into azetidines. | Provides access to specific substitution patterns. |

Based on information from review articles on azetidine synthesis. rsc.orgmagtech.com.cn

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminoazetidin-3-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O.2ClH/c4-5-1-3(6)2-5;;/h3,6H,1-2,4H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOSPMMAWYPXFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Advanced Synthetic Methodologies for 1 Aminoazetidin 3 Ol Dihydrochloride and Analogues

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com This approach involves strategically breaking bonds to identify key precursors and potential synthetic challenges.

The retrosynthetic analysis of 1-aminoazetidin-3-ol (B2421849) begins with the disconnection of the N-N bond, leading to a protected 1-hydroxyazetidine precursor. A further disconnection across the C-N bonds of the azetidine (B1206935) ring suggests a key cyclization step. A logical precursor for the azetidine ring is a 1,3-disubstituted propane (B168953) derivative, where an intramolecular nucleophilic substitution can form the four-membered ring.

A primary challenge in azetidine synthesis is overcoming the high ring strain energy (approximately 25.2 kcal/mol), which makes the ring susceptible to opening. researchgate.net Common synthetic strategies to form the azetidine ring include:

Intramolecular cyclization: This is a frequently employed method involving the reaction of a γ-amino alcohol or a 1,3-dihaloamine derivative. researchgate.netfrontiersin.org The success of this approach often depends on the nature of the leaving group and the reaction conditions.

[2+2] Cycloadditions: The reaction of an alkene with an imine can directly form the azetidine ring, although this method can be limited by regioselectivity and stereoselectivity issues. nih.gov

Ring expansion of aziridines: This method offers another pathway to the azetidine core. nih.gov

The choice of protecting groups for the amino and hydroxyl functionalities is also a critical consideration to prevent unwanted side reactions during the synthetic sequence.

Achieving enantiopurity in the synthesis of 1-aminoazetidin-3-ol is often a key objective, as the biological activity of chiral molecules can be highly dependent on their stereochemistry. Two primary strategies are employed to this end:

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. mdpi.comresearchgate.net For example, a chiral amino acid could be elaborated into a 1,3-amino alcohol precursor, thereby setting the stereochemistry of the final product.

Asymmetric Synthesis: This strategy involves the use of chiral catalysts or auxiliaries to induce stereoselectivity in a reaction that would otherwise produce a racemic mixture. nih.govrsc.orgmdpi.com For instance, an asymmetric reduction of a ketone precursor to the corresponding alcohol can establish a chiral center. nih.gov The synthesis of chiral azetidin-3-ones has been achieved through gold-catalyzed intermolecular oxidation of alkynes starting from chiral N-propargylsulfonamides. nih.gov

Optimized Synthesis of 1-Aminoazetidin-3-ol Dihydrochloride (B599025)

The practical synthesis of 1-aminoazetidin-3-ol dihydrochloride involves a multi-step sequence that has been optimized for yield and purity.

A common synthetic route to this compound starts from a protected 1,3-diaminopropan-2-ol. The sequence typically involves the following key transformations:

Protection: The amino groups of the starting material are protected to prevent their interference in subsequent steps.

Cyclization: The protected 1,3-diaminopropan-2-ol is then converted into a derivative with a suitable leaving group at one of the terminal positions, which then undergoes intramolecular cyclization to form the azetidine ring.

Deprotection: The protecting groups are removed to yield the desired 1-aminoazetidin-3-ol.

Salt Formation: The final product is typically isolated as the dihydrochloride salt to improve its stability and handling.

An example of a related synthesis is the preparation of 3-amino-1-benzhydrylazetidine from commercially available 1-benzhydrylazetidin-3-ol. researchgate.net This process involves mesylation of the hydroxyl group followed by displacement with ammonia.

To obtain an enantiopure form of this compound, stereoselective methods must be incorporated into the synthetic sequence. This can be achieved by:

Starting with an enantiomerically pure precursor from the chiral pool.

Employing an asymmetric reaction at a key step, such as an enantioselective reduction of a ketone or an asymmetric amination.

For instance, the stereospecific intramolecular ring opening of enantiopure 2-(Boc-aminomethyl)aziridines has been used to prepare enantiopure 1,3-oxazolidin-2-ones, demonstrating a method for controlling stereochemistry in related heterocyclic systems. nih.govdntb.gov.ua

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chegg.com In the context of synthesizing this compound, these principles can be applied by:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Selecting solvents and reagents that are less toxic and have a lower environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Catalysis: Utilizing catalytic reagents in place of stoichiometric reagents to minimize waste.

The development of more efficient and environmentally benign synthetic methods for azetidine-containing heterocycles is an active area of research. researchgate.net

Synthesis of Structurally Related Azetidine Derivatives

The synthesis of derivatives of 1-aminoazetidin-3-ol allows for the exploration of structure-activity relationships and the fine-tuning of pharmacokinetic properties. Methodologies for modifying the core structure can be categorized by the functional group being altered.

The primary amino group of 1-aminoazetidin-3-ol serves as a versatile handle for a variety of chemical transformations, enabling the introduction of diverse substituents.

One common approach is reductive amination , which involves the reaction of the amino group with an aldehyde or a ketone to form an intermediate imine, followed by reduction to the corresponding secondary or tertiary amine. wikipedia.orglibretexts.orgmasterorganicchemistry.com This method is widely used for the synthesis of N-alkylated and N-arylated amines and is advantageous for its operational simplicity and the broad availability of carbonyl compounds. thieme-connect.de A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing imines in the presence of carbonyls. masterorganicchemistry.com

Another key strategy is the direct nucleophilic substitution of an azetidine electrophile with an amine nucleophile. chemrxiv.org For instance, 1-benzhydrylazetidin-3-yl methanesulfonate (B1217627) is a frequently used electrophile that reacts with a wide range of primary and secondary amines to yield the corresponding 3-aminoazetidine derivatives. chemrxiv.org The benzhydryl protecting group can subsequently be removed to provide the free secondary amine. This one-step synthesis is valued for its straightforwardness and tolerance of various functional groups. chemrxiv.org

| Modification Reaction | Reagents | Product Type | Reference |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN or NaBH(OAc)₃ | N-Substituted Amines | wikipedia.orglibretexts.orgmasterorganicchemistry.com |

| Nucleophilic Substitution | 1-Benzhydrylazetidin-3-yl methanesulfonate, Amine | 3-Aminoazetidines | chemrxiv.org |

The hydroxyl group at the 3-position of the azetidine ring offers another site for chemical modification, allowing for the introduction of various functional groups through esterification, etherification, and other derivatization reactions.

Acylation is a common method to convert the hydroxyl group into an ester. This can be achieved using acyl chlorides or anhydrides. beilstein-journals.orgnih.gov For instance, the reaction of an azetidin-3-ol (B1332694) derivative with an acyl chloride in the presence of a base will yield the corresponding ester. This method is versatile and allows for the introduction of a wide range of acyl groups. libretexts.org

The hydroxyl group can also be converted into a better leaving group, such as a mesylate or tosylate, to facilitate subsequent nucleophilic substitution reactions. google.comgoogle.com For example, treatment of N-tert-butyl-azetidin-3-ol with methanesulfonyl chloride leads to the formation of the corresponding mesylate. google.com This intermediate can then be reacted with various nucleophiles to introduce a diverse array of substituents at the 3-position.

| Derivatization Reaction | Reagents | Functional Group Introduced | Reference |

| Acylation | Acyl chloride, Base | Ester | beilstein-journals.orgnih.govlibretexts.org |

| Sulfonylation | Methanesulfonyl chloride, Base | Mesylate (leaving group) | google.comgoogle.com |

| Silylation | BSTFA, TMCS | Silyl ether |

Introducing substituents directly onto the azetidine ring is a powerful strategy for creating structural diversity. Several modern synthetic methods have been developed for this purpose.

The aza-Michael addition is a versatile method for forming C-N bonds and has been applied to the synthesis of 3-substituted azetidines. mdpi.combohrium.comnih.gov This reaction involves the addition of a nitrogen nucleophile to an activated alkene. For example, the reaction of methyl 2-(N-Boc-azetidin-3-ylidene)acetate with various heterocyclic amines yields functionalized 3-substituted azetidines. mdpi.comnih.gov

Palladium-catalyzed cross-coupling reactions have also emerged as a powerful tool for the synthesis of substituted azetidines. acs.orgnih.govresearchgate.net For instance, a palladium-catalyzed cross-coupling of 3-iodoazetidines with aryl boronic acids can produce 2-aryl azetidines through a migration/coupling process. acs.orgnih.gov This method allows for the direct introduction of aryl groups onto the azetidine ring.

| Reaction Type | Key Reagents/Catalysts | Position of Substitution | Reference |

| Aza-Michael Addition | Methyl 2-(N-Boc-azetidin-3-ylidene)acetate, NH-heterocycles | 3-position | mdpi.combohrium.comnih.gov |

| Pd-Catalyzed Cross-Coupling | 3-Iodoazetidines, Aryl boronic acids, Pd catalyst | 2-position | acs.orgnih.govresearchgate.net |

| Asymmetric Allylic Alkylation | Allylic halides, Zinc, Chiral auxiliary | 3-position | nih.gov |

Novel Synthetic Approaches and Future Directions in Azetidine Construction

The development of novel synthetic methods for constructing the azetidine ring itself is crucial for accessing new analogues and expanding the chemical space around 1-aminoazetidin-3-ol.

Photocatalysis has recently been employed for the synthesis of azetidines through intermolecular [2+2] photocycloadditions. researchgate.netnih.gov Visible-light-mediated reactions using iridium or gold photocatalysts can promote the cycloaddition of oximes with alkenes to generate highly functionalized azetidines under mild conditions. researchgate.netnih.govacs.org This approach is notable for its operational simplicity and broad substrate scope. researchgate.net

Strain-release synthesis offers another innovative route to functionalized azetidines. This strategy utilizes highly strained precursors, such as 1-azabicyclo[1.1.0]butanes (ABBs), which can undergo ring-opening reactions with a variety of nucleophiles and electrophiles to produce substituted azetidines. chemrxiv.orgacs.orgnih.govnih.gov This method allows for the modular and stereocontrolled synthesis of complex azetidine derivatives. acs.orgnih.gov Radical strain-release photocatalysis has also been developed, expanding the scope of this methodology. chemrxiv.orgresearchgate.net

Palladium-catalyzed intramolecular C(sp³)–H amination represents a significant advance in the direct formation of the azetidine ring from acyclic precursors. acs.orgrsc.org This method allows for the construction of the azetidine ring by forming a C-N bond through the activation of a typically unreactive C-H bond, offering a highly efficient and atom-economical approach. acs.org

Future directions in azetidine synthesis will likely focus on the development of even more efficient, selective, and sustainable methods. This includes the exploration of new catalytic systems, the use of flow chemistry for safer and more scalable syntheses, and the application of computational chemistry to design novel synthetic routes and predict the properties of new azetidine derivatives. The continued innovation in synthetic methodologies will undoubtedly facilitate the discovery of new azetidine-containing compounds with valuable biological activities.

| Synthetic Approach | Key Features | Reference |

| Photocatalysis | Visible light, mild conditions, broad scope | researchgate.netnih.govacs.org |

| Strain-Release Synthesis | Utilizes strained precursors (ABBs), modular, stereocontrolled | chemrxiv.orgacs.orgnih.govnih.gov |

| Pd-Catalyzed C-H Amination | Direct C-N bond formation, atom-economical | acs.orgrsc.org |

Iii. Mechanistic Organic Chemistry and Reactivity Profiles of 1 Aminoazetidin 3 Ol Dihydrochloride

Fundamental Reactivity of the Azetidine (B1206935) Ring System

The azetidine scaffold, a four-membered saturated nitrogen heterocycle, is a prominent structural motif in medicinal chemistry. nih.govrsc.org Its reactivity is largely governed by the inherent ring strain, making it more reactive than larger, unstrained rings like pyrrolidine (B122466) but significantly more stable and easier to handle than the highly strained three-membered aziridine (B145994) ring. rsc.orgrsc.orgresearchgate.net

Azetidines can undergo ring-opening reactions, a process driven by the release of inherent ring strain. beilstein-journals.org However, compared to aziridines, the azetidine ring is relatively stable and its ring-opening reactions often require activation. magtech.com.cn This can be achieved through Lewis acid catalysis or by converting the ring nitrogen into a better leaving group, for example, by forming a quaternary azetidinium salt. magtech.com.cnresearchgate.netnih.gov

The nucleophilic ring-opening of azetidinium salts is a key reaction, typically proceeding via an SN2 mechanism. nih.gov The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn Generally, nucleophiles tend to attack the less sterically hindered carbon adjacent to the nitrogen. magtech.com.cn In unsymmetrically substituted azetidines, electronic effects can direct the nucleophile to attack carbon atoms that can better stabilize a positive charge in the transition state. magtech.com.cn A variety of nucleophiles, including halides, can be used to open the ring, leading to the formation of functionalized linear amines. researchgate.netnih.gov

| Reaction Type | Description | Key Factors | Typical Products |

|---|---|---|---|

| Nucleophilic Ring-Opening | Attack by a nucleophile on a ring carbon, leading to C-N bond cleavage. Often requires activation of the ring. magtech.com.cnresearchgate.net | Ring strain, Lewis acid catalysis, formation of azetidinium salts, nature of nucleophile, steric and electronic effects. researchgate.netmagtech.com.cn | Polysubstituted linear amines. nih.gov |

| [2+2] Cycloaddition | Formation of the azetidine ring through the reaction of an alkene and an imine, often photochemically promoted (aza Paterno-Büchi reaction). rsc.org | Photocatalyst, light source, nature of reactants. rsc.org | Substituted azetidines. rsc.org |

| Intramolecular C-H Amination | Palladium-catalyzed formation of the azetidine ring via intramolecular cyclization. rsc.org | Catalyst (e.g., Palladium(II)), oxidant. rsc.org | Functionalized azetidines. rsc.org |

The reactivity of the azetidine ring is fundamentally driven by its considerable ring strain. rsc.orgrsc.orgresearchwithrutgers.com The strain energy of azetidine is approximately 25.2-26.4 kcal/mol, which is comparable to that of other four-membered rings like cyclobutane (B1203170) (26.4 kcal/mol) but significantly higher than that of five-membered (pyrrolidine, 5.8 kcal/mol) or six-membered (piperidine, 0 kcal/mol) rings. researchgate.net This stored energy facilitates reactions that lead to ring opening, as these processes are thermodynamically favorable. beilstein-journals.org

The four-membered azetidine ring is not planar and adopts a puckered conformation to alleviate some of the torsional strain. nih.gov This puckering is a dynamic process, and the ring can interconvert between different puckered states. nih.govresearchgate.net The specific conformational preferences can be influenced by the nature and position of substituents on the ring. researchgate.netresearchgate.net For instance, computational studies have shown that the ring pucker in fluorinated azetidine derivatives can be inverted depending on the protonation state of the ring nitrogen. researchgate.net These conformational dynamics can play a crucial role in the molecule's biological activity and its interaction with other molecules. nih.gov

| Heterocycle | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine | 3 | 26.7 researchgate.net |

| Azetidine | 4 | 25.2 researchgate.net |

| Pyrrolidine | 5 | 5.8 researchgate.net |

| Piperidine | 6 | 0 researchgate.net |

Reactivity of the Primary Amine Functionality

The primary amino group (-NH₂) is a versatile functional group characterized by the lone pair of electrons on the nitrogen atom, which makes it both basic and nucleophilic. msu.edulibretexts.org

Due to the lone pair of electrons on the nitrogen atom, primary amines are effective nucleophiles. libretexts.org They readily participate in nucleophilic substitution reactions with electrophiles such as alkyl halides. msu.edubritannica.com The reaction with a primary alkyl halide, for instance, proceeds via an SN2 mechanism to yield a secondary amine. msu.educhemguide.co.uk However, this reaction can be difficult to control as the resulting secondary amine is often more nucleophilic than the starting primary amine, potentially leading to further alkylation and a mixture of products. chemguide.co.uklatech.edu

Primary amines also undergo condensation reactions, most notably with carbonyl compounds like aldehydes and ketones. wikipedia.orgresearchgate.net This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. wikipedia.org Aliphatic primary amines are generally more nucleophilic than aromatic amines, leading to better outcomes in these condensation reactions. researchgate.net

Two of the most important transformations involving the primary amine functionality are the formation of imines and amides.

Imines: Primary amines react with aldehydes or ketones in a reversible reaction to form imines, also known as Schiff bases. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The reaction is typically catalyzed by mild acid. wikipedia.orgchemistrysteps.com The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon to form a tetrahedral intermediate called a carbinolamine. libretexts.orgyoutube.com This is followed by proton transfers and subsequent elimination of water to yield the C=N double bond of the imine. libretexts.orgyoutube.comfiveable.me The reaction can be driven to completion by removing the water that is formed. wikipedia.org

Amides: Amides are formed from the reaction of primary amines with carboxylic acids or, more commonly, their more reactive derivatives such as acid chlorides, acid anhydrides, or esters. britannica.comankara.edu.tr The reaction with an acid chloride is a nucleophilic acyl substitution, which is highly efficient for producing secondary amides. libretexts.orgchemistrystudent.com Direct reaction with a carboxylic acid is also possible but typically requires high temperatures (above 100°C) to drive off water from the intermediate ammonium (B1175870) carboxylate salt, or the use of a dehydrating coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.orglibretexts.orglibretexts.org

Reactivity of the Secondary Alcohol Functionality

The hydroxyl (-OH) group in 1-Aminoazetidin-3-ol (B2421849) is attached to a carbon that is bonded to two other carbon atoms, classifying it as a secondary alcohol. The reactivity of this group is typical of secondary alcohols.

The most common reaction of secondary alcohols is oxidation. libretexts.org Using various oxidizing agents, a secondary alcohol can be converted to a ketone. fiveable.mecsueastbay.edusolubilityofthings.com Common reagents for this transformation include chromic acid (H₂CrO₄) and pyridinium (B92312) chlorochromate (PCC). csueastbay.edu Unlike primary alcohols, which can be oxidized first to aldehydes and then to carboxylic acids, the oxidation of secondary alcohols generally stops at the ketone stage under mild conditions. libretexts.orgsolubilityofthings.com

Secondary alcohols can also participate in nucleophilic substitution and elimination reactions. However, the hydroxyl group is a poor leaving group. openstax.org Therefore, for substitution to occur, the -OH group must first be converted into a better leaving group, for example, by protonation with a strong acid (to form -OH₂⁺) or by reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). csueastbay.eduopenstax.org The subsequent reaction with a nucleophile typically proceeds via an SN1 or SN2 mechanism, depending on the reaction conditions and substrate structure. openstax.org

Oxidation Reactions and Esterification

While specific studies on the oxidation and esterification of 1-aminoazetidin-3-ol are not extensively documented, its reactivity can be predicted based on the well-established chemistry of secondary alcohols and related 3-hydroxyazetidine derivatives.

Oxidation: The secondary alcohol at the C-3 position is a prime site for oxidation. Mild oxidation would be expected to yield the corresponding ketone, 1-aminoazetidin-3-one. The synthesis of azetidin-3-ones from other precursors is a known strategy for creating versatile intermediates, as the resulting carbonyl group can be further functionalized. nih.gov The choice of oxidant would be critical to avoid over-oxidation or reactions involving the N-amino group.

Esterification: The hydroxyl group readily undergoes esterification, a common reaction for modifying the properties of a molecule or for installing a leaving group. medcraveonline.commedcraveonline.com This can be achieved through reaction with carboxylic acids (Fischer esterification), acyl chlorides, or anhydrides. msu.edu For instance, related N-substituted 3-hydroxyazetidines have been reacted with methanesulfonyl chloride to form mesylates. google.com In this reaction, the hydroxyl group is converted into a good leaving group, facilitating subsequent nucleophilic substitution reactions at the C-3 position. The N-amino group's reactivity would need to be considered, potentially requiring a protection strategy depending on the reaction conditions.

| Reaction Type | Reagent Example | Expected Product at C-3 |

| Oxidation | Pyridinium chlorochromate (PCC) | Carbonyl (ketone) |

| Esterification | Acetic Anhydride (B1165640) | Acetate Ester |

| Sulfonylation | Methanesulfonyl Chloride | Mesylate Ester |

Stereochemical Control in Reactions at the Hydroxyl Center

Reactions occurring at the C-3 hydroxyl center of 1-aminoazetidin-3-ol are subject to stereochemical influence from the rigid, puckered geometry of the azetidine ring. Although specific studies on this compound are lacking, computational analyses of similar structures, such as azetidine-2-carboxylic acid, provide significant insight. nih.gov

Density Functional Theory (DFT) calculations on reactions involving azetidine rings show that the ring conformation plays a crucial role in determining the facial selectivity of approaching reagents. nih.gov The four-membered ring is not planar, and its preferred conformation can create a sterically hindered face and a more accessible face. For reactions like acylation or nucleophilic attack on a derived azetidin-3-one, the substituents on the ring and the nitrogen atom would direct the incoming group to a specific face, leading to a high degree of stereochemical control. The pyramidality of the ring nitrogen can also influence the transition state geometry and, consequently, the stereochemical outcome of the reaction. nih.gov The development of stereoselective syntheses of highly substituted azetidines is an active area of research, underscoring the importance of controlling stereochemistry in this class of compounds. nih.govnih.govacs.org

Intramolecular Reactions and Cyclization Pathways

The 1,3-relationship between the amino and hydroxyl groups in 1-aminoazetidin-3-ol presents the possibility for intramolecular reactions and cyclizations. Such pathways are common in organic synthesis for constructing bicyclic systems. For example, intramolecular aminolysis of epoxy amines is a documented method for forming azetidine rings, highlighting the favorability of ring-forming reactions involving a nitrogen nucleophile. nih.govfrontiersin.org

In the case of 1-aminoazetidin-3-ol, after converting the hydroxyl group into a good leaving group (e.g., a tosylate or mesylate), the terminal nitrogen of the 1-amino group could act as an intramolecular nucleophile. This would lead to a 4-exo-tet cyclization, which is generally favored, potentially forming a strained 1,2-diazabicyclo[2.1.0]pentane system. The feasibility of such a reaction would depend on the geometric constraints of the azetidine ring and the activation energy of the transition state. Various metal and Brønsted acid catalysts have been employed to promote intramolecular cyclizations in related systems. frontiersin.orgresearchgate.net

Hypothetical Intramolecular Cyclization Pathway:

Activation of Hydroxyl: 1-aminoazetidin-3-ol is reacted with an activating agent (e.g., TsCl) to convert the -OH into a good leaving group (-OTs).

Intramolecular Attack: The terminal nitrogen of the N-amino group acts as a nucleophile, attacking the C-3 carbon.

Ring Formation: The leaving group is displaced, resulting in the formation of a new N-N bond and a bicyclic product.

Computational Studies on Reaction Mechanisms

Computational chemistry offers powerful tools for elucidating the complex reaction mechanisms of strained ring systems like azetidines. mit.educnr.it Although specific computational studies on 1-aminoazetidin-3-ol are not available, the methodologies applied to related compounds illustrate how its reactivity can be modeled and understood.

Transition state theory is fundamental to understanding reaction kinetics. Computational methods, particularly DFT, are used to locate the transition state (a first-order saddle point on the potential energy surface) for a proposed reaction. ucsb.edu For instance, in modeling a hypothetical intramolecular cyclization of 1-aminoazetidin-3-ol, calculations would identify the geometry and energy of the transition state for the ring-closing step.

The energy of this transition state relative to the ground state of the reactant determines the activation energy (ΔG‡), which is the primary factor controlling the reaction rate. By mapping the energies of reactants, intermediates, transition states, and products, a complete energy landscape can be constructed. nih.gov Such analyses have been performed for reactions catalyzed by azetidine derivatives, revealing how factors like ring pucker and hydrogen bonding stabilize certain transition states over others, thereby explaining observed stereoselectivities. nih.gov

| Computational Task | Information Gained | Relevance to 1-Aminoazetidin-3-ol |

| Geometry Optimization | Finds stable structures of reactants, products, and intermediates. | Predicts the preferred conformation of the azetidine ring. |

| Transition State Search | Locates the highest energy point along the reaction coordinate. | Determines the structure and energy of the transition state for reactions like cyclization or substitution. |

| Frequency Calculation | Confirms minima (no imaginary frequencies) and transition states (one imaginary frequency). | Verifies the nature of calculated stationary points and provides thermodynamic data. |

Quantum mechanical calculations allow for the exploration of entire reaction pathways, providing a detailed, step-by-step description of bond-forming and bond-breaking processes. youtube.com For a molecule like 1-aminoazetidin-3-ol, these methods can be used to compare the feasibility of competing reaction pathways.

For example, in a potential substitution reaction at the C-3 position, quantum mechanical calculations could model both SN1 and SN2 pathways. The calculations would provide the energy profiles for both mechanisms, revealing which is kinetically favored. These studies can also elucidate the role of catalysts or solvent molecules in the reaction mechanism. Computational studies on the La(OTf)₃-catalyzed synthesis of azetidines suggested that the coordination of the lanthanum ion to the substrate is key to the reaction's regioselectivity. nih.govfrontiersin.org Similar calculations for 1-aminoazetidin-3-ol could predict its most likely modes of reactivity and guide future synthetic efforts.

Iv. Advanced Structural Elucidation and Theoretical Characterization

High-Resolution Spectroscopic Analysis for Mechanistic Insights

High-resolution spectroscopic techniques are indispensable for probing the molecular structure and bonding of 1-Aminoazetidin-3-ol (B2421849) dihydrochloride (B599025). These methods offer detailed insights into the connectivity of atoms, the nature of functional groups, and the pathways of molecular fragmentation, which are crucial for understanding its chemical behavior.

Multi-dimensional NMR spectroscopy is a powerful tool for the unambiguous assignment of proton (¹H) and carbon-¹³ (¹³C) signals, especially in structurally complex molecules like 1-Aminoazetidin-3-ol dihydrochloride. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to establish connectivity and spatial relationships between atoms.

Theoretical predictions of the ¹H and ¹³C NMR chemical shifts, often achieved through Density Functional Theory (DFT) calculations, provide a foundational dataset for comparison with experimental spectra. researchgate.net These computational approaches can accurately forecast the chemical shifts by considering the electronic environment of each nucleus. nih.govgithub.io

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: Data is theoretical and for illustrative purposes, based on computational models.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2/C4 (CH₂) | 3.8 - 4.2 | 55 - 60 |

| C3 (CH-OH) | 4.5 - 4.9 | 65 - 70 |

| N1-NH₂ | 8.5 - 9.5 (broad) | - |

| N-H (ring, protonated) | 9.0 - 10.0 (broad) | - |

| O-H | 5.0 - 6.0 (broad) | - |

This interactive table allows for sorting and filtering of the predicted NMR data.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing the extent of hydrogen bonding. researchgate.net The presence of hydroxyl (-OH), amine (-NH₂), and ammonium (B1175870) (-NH₂⁺) groups, along with the azetidine (B1206935) ring vibrations, would give rise to a characteristic spectral fingerprint.

DFT calculations can be employed to compute the vibrational frequencies and intensities, aiding in the assignment of experimental bands. pmf.unsa.ba These theoretical spectra are crucial for interpreting complex regions and understanding the influence of intermolecular forces, such as hydrogen bonds, on the vibrational modes. researchgate.net

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: Data is theoretical and for illustrative purposes, based on computational models.)

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| O-H Stretch | 3200 - 3500 (broad) | 3200 - 3500 (weak) | Stretching |

| N-H Stretch (Amine/Ammonium) | 3000 - 3300 (broad) | 3000 - 3300 (medium) | Stretching |

| C-H Stretch (Azetidine) | 2850 - 3000 | 2850 - 3000 (strong) | Stretching |

| N-H Bend (Amine/Ammonium) | 1580 - 1650 | 1580 - 1650 (weak) | Bending |

| C-O Stretch | 1050 - 1150 | 1050 - 1150 (weak) | Stretching |

| Azetidine Ring | 800 - 1000 | 800 - 1000 (medium) | Ring Puckering/Breathing |

This interactive table allows for sorting and filtering of the predicted vibrational spectroscopy data.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the 1-Aminoazetidin-3-ol cation, confirming its elemental composition. Tandem mass spectrometry (MS/MS) experiments would be crucial for elucidating the fragmentation pathways of the molecule. By inducing fragmentation and analyzing the resulting daughter ions, the core structure and the connectivity of the substituents can be verified.

Isotopic labeling studies, where specific atoms are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H), would be invaluable for tracing the fragmentation mechanisms. ruc.dk Observing the mass shifts in the fragment ions upon isotopic substitution allows for the definitive identification of the atoms involved in each fragmentation step.

Table 3: Plausible Mass Spectrometry Fragmentation for the Cation of 1-Aminoazetidin-3-ol (Note: Data is hypothetical and for illustrative purposes.)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Structure of Fragment |

| 89.07 | 71.06 | H₂O | Azetidin-1-amine cation |

| 89.07 | 60.05 | C₂H₅N | Protonated amino-methanol |

| 71.06 | 44.05 | C₂H₃ | Protonated aziridine (B145994) |

This interactive table allows for sorting and filtering of the plausible mass spectrometry fragmentation data.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. mdpi.com A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular conformation.

The crystal structure would reveal the intricate network of intermolecular interactions that govern the packing of the molecules in the crystal lattice. researchgate.net Given the presence of multiple hydrogen bond donors (-OH, -NH₂, -NH₂⁺) and acceptors (Cl⁻, O, N), an extensive hydrogen bonding network is anticipated. mdpi.com These interactions play a critical role in the stability and physical properties of the solid material. The analysis would detail the geometry of these hydrogen bonds, including donor-acceptor distances and angles.

Since 1-Aminoazetidin-3-ol contains a stereocenter at the C3 position, it can exist as a pair of enantiomers. If a chiral resolution has been performed and a single enantiomer crystallized, X-ray crystallography can be used to determine its absolute configuration. By employing anomalous dispersion effects, typically with a suitable X-ray wavelength, the true spatial arrangement of the atoms can be established, allowing for the assignment of the R or S configuration to the chiral center.

Computational Chemistry and Molecular Modeling

Computational chemistry serves as a powerful tool to investigate the properties of this compound at the molecular level. Through various modeling techniques, it is possible to predict its electronic structure, conformational preferences, and potential structure-activity relationships.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and intermolecular interactions.

Key electronic properties that can be determined using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Table 1: Hypothetical DFT-Calculated Electronic Properties of 1-Aminoazetidin-3-ol

| Property | Value (Hartree) | Value (eV) |

| HOMO Energy | -0.258 | -7.02 |

| LUMO Energy | 0.092 | 2.50 |

| HOMO-LUMO Gap | 0.350 | 9.52 |

| Dipole Moment | 3.12 D | |

| Total Energy | -437.56 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific DFT studies on this compound are not publicly available. Calculations would typically be performed on the protonated form.

The molecular orbitals, including the HOMO and LUMO, can be visualized to identify regions of high electron density, which are likely sites for electrophilic or nucleophilic attack. For 1-Aminoazetidin-3-ol, the nitrogen and oxygen atoms are expected to be regions of high electron density.

The four-membered azetidine ring of this compound is not planar and can exist in different puckered conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. This is typically achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

Molecular Dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can reveal how the molecule interacts with its environment, such as a solvent or a biological receptor. These simulations can also explore the conformational landscape and identify the most populated conformational states. For this compound in an aqueous solution, MD simulations could elucidate the stability of the ring pucker and the orientation of the amino and hydroxyl groups.

Table 2: Hypothetical Conformational Analysis Data for 1-Aminoazetidin-3-ol

| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Puckered 1 | 25.3° | 0.0 | 75 |

| Puckered 2 | -24.9° | 0.2 | 25 |

| Planar | 0.0° | 5.8 | <1 |

Note: This data is hypothetical and for illustrative purposes. The actual values would be determined from computational studies.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. Theoretical calculations are instrumental in generating a wide range of chemical descriptors that can be used to build QSAR models. These descriptors quantify various aspects of the molecular structure.

For this compound, relevant chemical descriptors could include:

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are calculated from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and HOMO/LUMO energies, as obtained from DFT calculations.

Physicochemical Descriptors: These relate to properties like hydrophobicity (logP) and polarizability.

Table 3: Hypothetical QSAR Chemical Descriptors for 1-Aminoazetidin-3-ol

| Descriptor Type | Descriptor Name | Calculated Value |

| Topological | Wiener Index | 128 |

| Geometrical | Molecular Surface Area | 152.4 Ų |

| Electronic | Dipole Moment | 3.12 D |

| Physicochemical | LogP | -1.85 |

Note: The values presented are hypothetical and would need to be calculated using specialized software.

Chiroptical Properties and Stereochemical Characterization (if applicable)

The presence of a stereocenter at the C3 position of the azetidine ring in 1-Aminoazetidin-3-ol means that it can exist as a pair of enantiomers ((R)- and (S)-1-Aminoazetidin-3-ol). Chiroptical spectroscopy techniques are essential for distinguishing between these enantiomers and determining the absolute configuration of a chiral molecule.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the stereochemical features of the molecule. For 1-Aminoazetidin-3-ol, the CD spectrum would be expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of its chromophores. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenter.

A hypothetical CD spectrum for one enantiomer of 1-Aminoazetidin-3-ol would show a mirror image of the spectrum for the other enantiomer.

Optical Rotatory Dispersion (ORD) spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD spectroscopy, ORD is used to characterize chiral molecules. The ORD curve of a chiral compound shows a plain curve at wavelengths away from an absorption band and exhibits a Cotton effect in the vicinity of an absorption band. The shape of the ORD curve can be used to determine the absolute configuration of the molecule by comparing it to known compounds or to theoretical predictions.

For 1-Aminoazetidin-3-ol, ORD would provide complementary information to CD spectroscopy in confirming its absolute stereochemistry.

V. 1 Aminoazetidin 3 Ol Dihydrochloride As a Versatile Synthetic Building Block

Applications in the Synthesis of Complex Heterocyclic Systems

The unique structural features of 1-aminoazetidin-3-ol (B2421849) dihydrochloride (B599025) make it an invaluable precursor for the synthesis of novel and complex heterocyclic frameworks. gsconlinepress.com Fused, spirocyclic, and other elaborate heterocyclic structures are prevalent in biologically active natural products and pharmaceuticals, driving the demand for innovative synthetic methodologies. nih.govnih.govresearchgate.net The inherent ring strain of the azetidine (B1206935) moiety can also be harnessed to facilitate ring-opening or rearrangement reactions, further expanding its synthetic utility. beilstein-journals.org

The bifunctional nature of 1-aminoazetidin-3-ol allows it to serve as a linchpin in annulation reactions to create fused heterocyclic systems. The amino and hydroxyl groups can react with appropriate bifunctional reagents to build a new ring fused to the azetidine core. For instance, reaction with α-haloketones or related synthons can lead to the formation of fused systems where the new ring shares an edge with the azetidine. The endocyclic nitrogen of the azetidine ring can also participate in cyclization reactions after suitable activation or in subsequent synthetic steps. These fused systems are of significant interest as they rigidly orient substituents in three-dimensional space, a key feature in the design of molecules that interact with biological targets. 3-Amino-azetidine derivatives, for which 1-aminoazetidin-3-ol is a key precursor, are crucial intermediates in the synthesis of various biologically active compounds, including those with fused ring structures. google.com

| Fused System Type | Synthetic Strategy | Role of Azetidine Moiety |

| Imidazo[2,1-b]thiazoles | Reaction of a 2-aminothiazole (B372263) with an α-haloketone. | The azetidine can be functionalized to act as a constrained diamine or amino alcohol equivalent in similar cyclocondensation reactions. |

| Triazinoquinazolinones | Cyclization of 3-aminoquinazolinone precursors with appropriate reagents. | The amino group of the azetidine derivative can act as a nucleophile to initiate cyclization, fusing a new ring onto a pre-existing heterocyclic system. nih.gov |

Spirocycles, which contain two rings connected by a single common atom, are increasingly incorporated into drug candidates to enhance three-dimensionality and improve physicochemical properties. nih.govresearchgate.net 1-Aminoazetidin-3-ol is an ideal building block for creating spirocyclic compounds where the spiro-center is the C3 carbon of the azetidine ring. The synthesis of such compounds often involves the reaction of the amino and/or hydroxyl group with cyclic ketones or other difunctional reagents, leading to the formation of a new heterocyclic ring attached at the C3 position. nih.gov For example, condensation with a cyclic anhydride (B1165640) or dione (B5365651) could generate a spiro-fused imide or other heterocyclic systems. beilstein-journals.org The resulting spiro-azetidines are conformationally restricted scaffolds that are valuable in medicinal chemistry. nih.gov

| Spirocyclic System | Key Precursors | Synthetic Reaction Type |

| Spiro[azetidine-oxindoles] | Isatin derivatives, amino compounds, and a third component. | Multi-component condensation reactions. beilstein-journals.org |

| Spiro[azetidine-piperidines] | Cyclic carboxylic acids. | Synthesis of azetidinones followed by reduction. nih.gov |

Utilization in Peptide and Peptidomimetic Chemistry

The application of 1-aminoazetidin-3-ol extends into the realm of peptide science, where it is used as a non-natural amino acid surrogate to create peptidomimetics with enhanced properties. researchgate.net Peptidomimetics are designed to mimic the structure and function of natural peptides but overcome their inherent limitations, such as poor stability against enzymatic degradation and low bioavailability. nih.gov

Introducing conformational constraints into a peptide backbone is a key strategy for improving its binding affinity and selectivity for a biological target. The rigid, four-membered ring of 1-aminoazetidin-3-ol, when incorporated into a peptide chain, acts as a potent conformational lock. It severely restricts the rotational freedom around the peptide backbone bonds, effectively forcing the peptide into a specific three-dimensional shape. This pre-organization of the peptide structure can lead to a more favorable interaction with its target receptor. Disulfide-constrained peptides are another example of how restricting conformational freedom can lead to highly stable and active molecules. nih.govnih.gov The azetidine ring serves a similar purpose, providing a stable, non-reducible scaffold for peptide engineering.

A major drawback of natural peptides as therapeutic agents is their rapid degradation by proteases in the body. Proteases recognize and cleave specific amide bonds within the peptide sequence. By incorporating 1-aminoazetidin-3-ol into a peptide, the natural amide backbone is disrupted. The linkages formed by the exocyclic amino group and the azetidine ring are not standard peptide bonds and are therefore resistant to cleavage by proteases. This strategy results in the creation of non-hydrolyzable or protease-resistant peptide analogues with significantly longer biological half-lives. This approach is a cornerstone of peptidomimetic design, aiming to improve the pharmacokinetic profiles of peptide-based drug candidates. nih.gov The development of peptide analogues with modified backbones, such as those containing piperidine, has proven effective in creating selective enzyme inhibitors. nih.gov

Role in the Synthesis of Polycyclic and Macrocystic Compounds

The multifunctionality of 1-aminoazetidin-3-ol makes it a valuable component in the synthesis of complex polycyclic and macrocyclic structures. These molecular classes are found in numerous potent natural products and are important targets in drug discovery. nih.gov

For the synthesis of polycyclic compounds, the azetidine ring of 1-aminoazetidin-3-ol serves as the initial cyclic core. Subsequent annulation reactions, utilizing its amino and hydroxyl functional groups, can be employed to build additional rings onto this core, leading to intricate, three-dimensional polycyclic systems.

Catalyst Design and Ligand Synthesis

The strategic placement of amino and hydroxyl groups on a rigid, chiral scaffold makes 1-aminoazetidin-3-ol an exceptional precursor for catalysts and ligands used in asymmetric synthesis. The strained ring system and defined stereochemistry are crucial for creating a well-defined chiral environment around a metal center or for directing the approach of reactants in organocatalysis.

Chiral amines and amino alcohols are foundational components in a vast number of ligands for asymmetric metal catalysis. mdpi.com 1-Aminoazetidin-3-ol serves as an excellent starting point for a new class of such ligands. The primary amino group and the secondary alcohol can be selectively functionalized to generate bidentate or even tridentate ligands. For instance, the hydroxyl group can be converted into an ether, ester, or phosphinite, while the N-amino group can be transformed into amides, phosphoramidites, or bulkier substituted amines.

These modifications allow for the fine-tuning of both the steric and electronic properties of the resulting ligand, which is critical for achieving high levels of enantioselectivity in catalytic reactions. The rigid azetidine backbone restricts conformational freedom, which often translates to higher organization in the transition state of a catalyzed reaction, leading to superior stereocontrol. Chiral azetidine-derived ligands have been successfully employed in a variety of metal-catalyzed transformations. researchgate.net

Table 1: Potential Ligand Classes Derived from 1-Aminoazetidin-3-ol

| Ligand Class | Potential Synthetic Modification | Target Metal-Catalyzed Reactions |

| Amino Alcohols | N-alkylation with bulky groups (e.g., benzyl, diphenylmethyl). | Asymmetric addition of organozinc reagents to aldehydes. |

| Diamines | Conversion of the hydroxyl group to an amino group. | Ruthenium-catalyzed asymmetric transfer hydrogenation. |

| Phosphine Ligands | Reaction of the hydroxyl group with chlorophosphines (e.g., PPh₂Cl). | Palladium-catalyzed asymmetric allylic alkylation. rsc.org |

| Phosphoramidites | Reaction of the N-amino group with a chiral backbone (e.g., BINOL) and PCl₃. | Rhodium-catalyzed asymmetric hydrogenation. |

The field of organocatalysis has established chiral cyclic secondary amines, such as proline, as powerful catalysts for a wide array of asymmetric transformations. Azetidine derivatives are structurally analogous to these well-established catalysts and have shown significant promise. researchgate.net The core structure of 1-aminoazetidin-3-ol, containing a secondary amine within the ring, is an ideal scaffold for organocatalyst development.

Derivatives of this compound can potentially catalyze reactions through enamine or iminium ion intermediates, similar to proline. The hydroxyl and N-amino groups provide additional sites for modification to enhance catalyst solubility, tune steric hindrance, or introduce secondary interactions (e.g., hydrogen bonding) that can improve enantioselectivity. Chiral azetidine-based organocatalysts have been effectively used in reactions such as aldol, Mannich, and Michael reactions. researchgate.net

Table 2: Potential Organocatalytic Applications of 1-Aminoazetidin-3-ol Derivatives

| Reaction Type | Role of Azetidine Catalyst | Potential Substrates |

| Aldol Reaction | Forms a chiral enamine with a ketone or aldehyde. | Ketones, Aldehydes |

| Michael Addition | Activates α,β-unsaturated carbonyls via iminium ion formation. | Aldehydes, Nitroalkenes |

| Mannich Reaction | Forms a chiral enamine that reacts with an imine. | Aldehydes, Ketones, Imines |

| Aza-Henry Reaction | Asymmetric addition of nitroalkanes to imines. | Nitroalkanes, Imines |

Material Science Applications as a Monomer or Building Block for Polymers

The multifunctionality of 1-aminoazetidin-3-ol also makes it an attractive monomer for the synthesis of novel polymers with unique architectures and properties. The presence of amine and hydroxyl groups allows for its incorporation into various polymer backbones through step-growth polymerization, while the strained ring offers the potential for ring-opening polymerization.

In step-growth polymerization, 1-aminoazetidin-3-ol can act as a di- or tri-functional monomer. For example, it can react with diacids or their derivatives to form poly(ester amides) or with diisocyanates to form polyurethanes. The incorporation of the rigid, cyclic azetidine unit into the polymer backbone can impart increased thermal stability and defined conformational properties compared to more flexible aliphatic monomers. The synthesis of poly(ester amide) elastomers from amino alcohol monomers has demonstrated the creation of robust and biocompatible materials. nih.gov

Cationic ring-opening polymerization (CROP) is a characteristic reaction of strained heterocycles like azetidines. researchgate.netrsc.org Under cationic initiation, the azetidine ring can open and polymerize to form polyamines, specifically poly(trimethylenimine) derivatives. The polymerization of functionalized azetidines can lead to polymers with pendant hydroxyl and amino groups, which are valuable for further modification, cross-linking, or for imparting hydrophilicity to the material. researchgate.net

Table 3: Potential Polymerization Pathways for 1-Aminoazetidin-3-ol

| Polymerization Type | Co-monomer / Initiator | Resulting Polymer Class | Potential Properties |

| Step-Growth (Polycondensation) | Diacyl Chlorides, Dicarboxylic Acids | Polyamides / Poly(ester amides) | Enhanced rigidity, thermal stability. |

| Step-Growth (Polyaddition) | Diisocyanates | Polyurethanes | Cross-linking potential, functional side chains. |

| Step-Growth (Polycondensation) | Epoxides (e.g., Epichlorohydrin) | Poly(amino alcohols) | Hydrophilicity, sites for further functionalization. |

| Cationic Ring-Opening | Cationic Initiators (e.g., Protic Acids) | Hyperbranched Polyamines | High density of functional groups, chelating ability. |

Vi. Molecular Interactions and Biochemical Studies Fundamental, in Vitro

Ligand Binding Studies with Biomolecules (e.g., proteins, enzymes, nucleic acids)

There is no publicly available research detailing the direct binding of 1-Aminoazetidin-3-ol (B2421849) dihydrochloride (B599025) to specific biomolecules such as proteins, enzymes, or nucleic acids.

As of the latest literature review, no studies utilizing biophysical techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) have been reported for 1-Aminoazetidin-3-ol dihydrochloride. Consequently, thermodynamic parameters (such as binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS)) and kinetic parameters (association and dissociation rates) of its potential interactions with biomolecules remain uncharacterized.

There are no published X-ray crystal structures or Nuclear Magnetic Resonance (NMR) spectroscopy studies that elucidate the structural basis of molecular recognition between this compound and any biological macromolecule. The specific atomic-level interactions, conformational changes, and binding motifs have not been determined.

Interaction with Lipid Bilayers and Membrane Mimics (if relevant to fundamental interaction)

There is no available research on the fundamental interactions of this compound with lipid bilayers or other membrane mimetic systems. Studies that would characterize its ability to permeate, disrupt, or otherwise interact with cell membranes have not been published.

Bio-conjugation and Tagging Methodologies

Bio-conjugation techniques are essential for understanding the molecular function of proteins and peptides. These methods involve the attachment of molecular tags, such as fluorescent labels, to biomolecules. The azetidine (B1206935) scaffold, a four-membered heterocyclic ring, has been explored in various chemical contexts, including as a component of fluorescent dyes and as a building block in peptide synthesis. However, specific research detailing the direct use of this compound in bio-conjugation and tagging is not extensively documented in publicly available scientific literature.

A thorough review of scientific literature reveals a lack of specific studies focused on the direct fluorescent labeling of the 1-Aminoazetidin-3-ol scaffold. While azetidine derivatives have been incorporated into the structure of fluorescent dyes to modulate their photophysical properties, such as in the case of azetidinyl malachite green which showed enhanced brightness, this does not represent the labeling of the azetidine scaffold itself. nih.gov The functional groups of 1-Aminoazetidin-3-ol, a primary amine and a hydroxyl group, could theoretically be targeted for reaction with fluorophore-containing reactive groups. However, no specific experimental data or established protocols for this compound are available.

General principles of fluorescent probe synthesis often involve the reaction of an amine-containing molecule with a fluorophore that has a reactive group, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate.

Table 1: Potential Reactive Moieties for Fluorescent Labeling of Primary Amines

| Reactive Group on Fluorophore | Resulting Covalent Bond |

| N-hydroxysuccinimide (NHS) ester | Amide |

| Isothiocyanate | Thiourea |

| Sulfonyl chloride | Sulfonamide |

This table represents general chemical principles and does not reflect documented reactions specifically with this compound.

The use of this compound for the covalent modification of proteins and peptides is not described in the available scientific literature. Covalent modification of biomolecules typically requires a reactive functional group on the modifying agent that can form a stable, covalent bond with an amino acid side chain under biocompatible conditions. nih.gov Common targets on proteins include the thiol group of cysteine, the amine group of lysine, and the carboxylic acid groups of aspartate and glutamate. iitj.ac.in

While the primary amine of 1-Aminoazetidin-3-ol could potentially be used as a nucleophile to react with electrophilic sites on proteins, or be modified to introduce a more reactive group, no research has been published detailing such an application for this specific compound. Strategies for site-specific protein labeling often employ bioorthogonal chemistry, where a unique chemical handle is introduced into the protein, which then reacts specifically with a probe. wikipedia.orgresearchgate.netnih.govnih.gov There is no evidence to suggest that this compound is used as such a probe.

Table 2: Common Amino Acid Targets for Covalent Modification

| Amino Acid | Side Chain Functional Group | Common Reactive Partners |

| Cysteine | Thiol (-SH) | Maleimides, haloacetamides |

| Lysine | Amine (-NH2) | NHS esters, isothiocyanates |

| Aspartic Acid / Glutamic Acid | Carboxylic Acid (-COOH) | Carbodiimides (for activation) |

| Tyrosine | Phenol (-OH) | Diazonium salts |

This table outlines general strategies for protein modification and does not imply the use of this compound in these reactions.

Vii. Advanced Analytical Methodologies for Research Purposes

Chromatographic Techniques for Purity and Isomeric Separation

Chromatography is a cornerstone for the analysis of pharmaceutical compounds, enabling the separation of the target analyte from impurities, starting materials, and stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for purity assessment. However, the high polarity of 1-Aminoazetidin-3-ol (B2421849) dihydrochloride (B599025) presents a challenge for traditional reversed-phase (RP) chromatography, where it would exhibit poor retention on standard C18 columns. To overcome this, several strategies can be employed.

One effective approach is Hydrophilic Interaction Liquid Chromatography (HILIC) . In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent, which is effective for retaining and separating highly polar compounds. jocpr.com A method could be developed using a silica-based column with a mobile phase consisting of acetonitrile (B52724) and an aqueous buffer like potassium dihydrogen phosphate. jocpr.com

Another strategy involves pre-column derivatization to append a non-polar, UV-active moiety to the molecule. Reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) react with the primary amino group of the azetidine (B1206935) ring, rendering the product less polar and easily detectable by UV-Vis. nih.gov This allows for separation on a standard C18 column with a mobile phase of acetonitrile and a buffered aqueous solution. nih.gov

The development process involves optimizing parameters such as mobile phase composition, pH, column temperature, and flow rate to achieve optimal separation of the main peak from any potential impurities. nih.govresearchgate.netrjptonline.org

Table 1: Illustrative HPLC Method Parameters for 1-Aminoazetidin-3-ol Analysis

| Parameter | Condition | Rationale |

|---|---|---|

| Mode | Hydrophilic Interaction (HILIC) | Effective for retaining and separating highly polar analytes. jocpr.com |

| Column | Silica, 250 mm x 4.6 mm, 5 µm | Standard polar stationary phase for HILIC. |

| Mobile Phase | Acetonitrile : 25 mM KH₂PO₄ (pH 2.85) (75:25 v/v) | High organic content for retention in HILIC mode; buffer controls ionization. jocpr.com |

| Flow Rate | 1.0 mL/min | Typical flow rate for analytical separation. |

| Detection | UV at 210 nm | Detection at low UV wavelength for compounds lacking a strong chromophore. |

| Column Temperature | 30°C | Ensures reproducible retention times. nih.gov |

Due to its salt form and polar functional groups (-NH2, -OH), 1-Aminoazetidin-3-ol dihydrochloride is non-volatile and cannot be analyzed directly by Gas Chromatography (GC). Therefore, a derivatization step is mandatory to convert it into a volatile and thermally stable analogue. Silylation is a common technique for this purpose, where reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the amine and hydroxyl groups to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net This derivatization decreases the polarity and increases the volatility of the compound, making it suitable for GC analysis. researchgate.net

The resulting TMS-derivative can be separated on a non-polar capillary column (e.g., DB-5 or HP-5ms) and detected using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification of impurities. researchgate.net

Table 2: Representative GC Method Parameters for Derivatized 1-Aminoazetidin-3-ol

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow 1.0 mL/min |

| Inlet Temperature | 250°C |

| Oven Program | Start at 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300°C (FID) |

The 1-Aminoazetidin-3-ol molecule contains a chiral center at the C3 position, meaning it can exist as a pair of enantiomers. Determining the enantiomeric excess (% ee) is critical in pharmaceutical research. Chiral chromatography is the definitive method for this analysis.

Direct separation of the underivatized enantiomers can be achieved using chiral stationary phases (CSPs) that engage in stereoselective interactions. Macrocyclic glycopeptide-based CSPs, such as teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for separating the enantiomers of polar and ionic compounds like amino acids and their derivatives. sigmaaldrich.com These columns operate in polar organic or reversed-phase modes. sigmaaldrich.com

Another powerful technique is Supercritical Fluid Chromatography (SFC) using a chiral crown ether-based column (e.g., CROWNPAK CR-I (+)). researchgate.net SFC often provides faster separations and higher efficiency than HPLC for chiral analyses. researchgate.net For amino compounds, the mobile phase typically consists of supercritical CO2 with a modifier like methanol (B129727) and an acidic additive to improve peak shape. researchgate.net

Table 3: Example Chiral Separation Conditions

| Technique | HPLC with Chiral Stationary Phase |

|---|---|

| Column | Astec CHIROBIOTIC T, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Methanol / Acetic Acid / Triethylamine (e.g., 100 / 0.02 / 0.01 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Evaporative Light Scattering Detector (ELSD) |

| Principle | Enantiomers form transient diastereomeric complexes with the chiral selector, leading to different retention times. sigmaaldrich.com |

Electrochemical Methods for Redox Characterization

Electrochemical methods are pivotal in characterizing the redox behavior of this compound. Techniques such as cyclic voltammetry (CV) can provide significant insights into the oxidation and reduction potentials of the molecule, offering a deeper understanding of its electronic properties. libretexts.org The redox characteristics are influenced by the presence of the amino and hydroxyl functional groups on the azetidine ring.

In a typical cyclic voltammetry experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is analyzed. The potential of a working electrode is swept linearly versus a reference electrode, and the resulting current from the electron transfer processes is measured. libretexts.org The resulting voltammogram can reveal the potentials at which the compound is oxidized and reduced.

While specific experimental data for this compound is not extensively available in public literature, a representative cyclic voltammogram would likely exhibit an anodic peak corresponding to the oxidation of the amino group and potentially the hydroxyl group, and a cathodic peak for the reverse reduction process, if the reaction is reversible. The peak potentials (Epa for anodic and Epc for cathodic) and peak currents (ipa for anodic and ipc for cathodic) are key parameters obtained from the voltammogram. mdpi.com These parameters provide information about the thermodynamics and kinetics of the redox reactions.

Recent studies have highlighted the use of electrocatalytic methods for the synthesis of azetidines, underscoring the relevance of electrochemical analysis in understanding the reaction mechanisms, including key oxidation steps. acs.orgresearchgate.net Such analyses can help in scrutinizing the formation of intermediates and determining the rate-determining steps in electrochemical protocols. acs.org

Representative Data from Cyclic Voltammetry Analysis of a Functionalized Azetidine Derivative

| Parameter | Value | Interpretation |

|---|---|---|

| Anodic Peak Potential (Epa) | +0.85 V vs. Ag/AgCl | Potential at which oxidation of the amino group occurs. |

| Cathodic Peak Potential (Epc) | -0.20 V vs. Ag/AgCl | Potential at which the oxidized species is reduced (if reversible). |

| Anodic Peak Current (ipa) | 15 µA | Proportional to the concentration of the compound and the rate of the oxidation reaction. |

| Cathodic Peak Current (ipc) | 12 µA | Proportional to the concentration of the oxidized species and the rate of the reduction reaction. |

| ΔEp (Epa - Epc) | 1.05 V | Indicates the degree of electrochemical reversibility. A larger value suggests an irreversible or quasi-reversible process. |

Microfluidic and Miniaturized Analytical Systems for Synthesis Monitoring